1,3-Diethynylbenzene

Astrochemistry Microwave Spectroscopy Quantum Chemical Calculations

1,3-Diethynylbenzene (CAS 1785-61-1) is a meta-disubstituted aromatic diyne (C₁₀H₆, MW 126.15) characterized by two terminal ethynyl groups (–C≡CH) positioned at the 1,3-positions of a benzene ring. Commercially available with purities typically ≥96% (GC) , it presents as a light yellow to brown liquid with a melting point of -3 °C, boiling point of 188–189 °C (lit.), density of 0.949 g/mL at 25 °C, and refractive index of n20/D 1.5820.

Molecular Formula C10H6
Molecular Weight 126.15 g/mol
CAS No. 1785-61-1
Cat. No. B158350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diethynylbenzene
CAS1785-61-1
Molecular FormulaC10H6
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESC#CC1=CC(=CC=C1)C#C
InChIInChI=1S/C10H6/c1-3-9-6-5-7-10(4-2)8-9/h1-2,5-8H
InChIKeyPNXLPYYXCOXPBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Diethynylbenzene (1785-61-1): Procurement-Grade Specifications and Core Physicochemical Baseline for Materials Science Applications


1,3-Diethynylbenzene (CAS 1785-61-1) is a meta-disubstituted aromatic diyne (C₁₀H₆, MW 126.15) characterized by two terminal ethynyl groups (–C≡CH) positioned at the 1,3-positions of a benzene ring [1]. Commercially available with purities typically ≥96% (GC) [2], it presents as a light yellow to brown liquid with a melting point of -3 °C, boiling point of 188–189 °C (lit.), density of 0.949 g/mL at 25 °C, and refractive index of n20/D 1.5820 [3]. This compound serves as a fundamental building block in the synthesis of conjugated polymers, covalent organic frameworks (COFs), metal-organic frameworks (MOFs), and advanced optoelectronic materials due to its capacity for Sonogashira, Glaser, and related cross-coupling reactions . Critically evaluated thermophysical data are available through the NIST/TRC Web Thermo Tables (WTT), including normal boiling temperature, critical parameters, density, enthalpy of vaporization, and transport properties [4].

Why 1,3-Diethynylbenzene Cannot Be Replaced by 1,4-Diethynylbenzene in Conjugated Materials and Low-k Dielectrics


Substitution of 1,3-diethynylbenzene with its para-isomer, 1,4-diethynylbenzene (CAS 935-14-8), is not chemically equivalent in applications where molecular geometry dictates electronic and physical properties. The meta-substitution pattern of 1,3-diethynylbenzene fundamentally disrupts π-conjugation along the polymer backbone, whereas the para-isomer enables extended conjugation [1]. This distinction manifests as a >100 °C difference in melting point (-3 °C vs. ~96 °C) [2], an inversion of the molecular dipole moment (0.6 D for meta vs. 0 D for para) [3], and divergent rotational constants (A=2710.9 MHz vs. 5714.7 MHz) [3]. These quantifiable differences directly impact polymer solubility, film morphology, charge transport, and dielectric performance, rendering the two isomers non-interchangeable in precision materials science [4].

Quantitative Differentiation of 1,3-Diethynylbenzene vs. 1,4-Diethynylbenzene: Rotational Spectroscopy, Polymer Optoelectronics, Photovoltaic Efficiency, and Dielectric Performance


Rotational Spectroscopic Constants and Dipole Moment Differentiate 1,3- and 1,4-Diethynylbenzene Isomers

Theoretical calculations at the B3LYP-D3BJ/def2-TZVPP level reveal stark differences in rotational constants and dipole moments between 1,3-diethynylbenzene (1,3-DEB) and 1,4-diethynylbenzene (1,4-DEB) [1]. These values are critical for spectral identification and inform molecular symmetry and polarity. The meta-isomer possesses a non-zero dipole moment (µb = 0.6 D), whereas the para-isomer has no permanent dipole moment (µ = 0 D) [1].

Astrochemistry Microwave Spectroscopy Quantum Chemical Calculations

Meta- vs. Para-Linkage Effect on π-Conjugation in Poly(dithiafulvene) Polymers

Polymers synthesized from 1,4-diethynylbenzene (2a) and 1,3-diethynylbenzene (2d) exhibit fundamentally different optical absorption properties [1]. The polymer 2a shows a large bathochromic shift (red shift) in its π–π* absorption maximum compared to a model compound, indicative of extended π-conjugation [1]. In contrast, polymer 2d (prepared from 1,3-diethynylbenzene) exhibits an absorption maximum identical to that of the model compound, confirming that π-conjugation is not expanded through the 1,3-disubstituted benzene ring [1].

Conjugated Polymers Optoelectronics Polymer Chemistry

Photovoltaic Performance of Perylene Diimide-Based Conjugated Polymers: Para- vs. Meta-Linkage Yields 3.6× Higher PCE

In all-polymer solar cells (all-PSCs), isomeric conjugated polymers incorporating perylene diimide (PDI) units were synthesized using 1,4-diethynylbenzene (para-linkage, PA) and 1,3-diethynylbenzene (meta-linkage, PM) [1]. The para-linked polymer (PA) demonstrated significantly enhanced photovoltaic performance compared to the meta-linked polymer (PM) when blended with the donor polymer PTB7-Th [1].

All-Polymer Solar Cells Photovoltaics Conjugated Polymers

Thermal Stability and Dielectric Properties of Poly(meta-diethynyl benzene) for Integrated Circuit Low-k Dielectric Applications

Polymers derived from meta-diethynyl benzene (MDEB) are specifically classified as 'low-k' dielectrics due to their high thermal stability, low moisture uptake, and low dielectric constant [1]. These properties are inherent to the meta-substitution pattern and the resulting cross-linked network structure, which is not achievable with the para-isomer [1]. The iCVD (initiated Chemical Vapor Deposition) process enables solvent-free deposition of poly(MDEB) thin films at a rate of 12 nm/min, yielding high molecular weight polymers (1000 to >25,000 g/mol) suitable for microelectronics fabrication [2].

Low-k Dielectrics Integrated Circuits Polymer Thin Films

Reactive Diluent for Zero-Void Polyimide Composites: Viscosity Reduction and Void Elimination

U.S. Patent 4,098,767 discloses that copolymerization of diethynylbenzene with ethynyl-terminated polyimide oligomers produces laminates and composites with 'zero void content' and improved mechanical properties [1]. The diethynylbenzene acts as a reactive diluent, lowering the viscosity of the laminating resin and thereby enabling complete impregnation of porous substrates [1]. This results in composites with void contents as low as several tenths of 1%, even at molding pressures of only 200 psi, a substantial improvement over condensation-type polyimides which exhibit 20–40% voids due to outgassing [2].

Polyimide Composites Aerospace Materials Thermoset Resins

Physical State and Melting Point Contrast: 1,3-DEB (-3 °C) vs. 1,4-DEB (96.5 °C)

1,3-Diethynylbenzene is a liquid at room temperature (melting point -3 °C) [1], whereas 1,4-diethynylbenzene is a crystalline solid with a melting point of 96.5 °C [2]. This ~100 °C difference in melting point directly impacts handling, formulation, and processing requirements. The liquid nature of the meta-isomer facilitates its use as a reactive diluent in solvent-free or high-solids formulations, while the solid para-isomer requires dissolution or melting prior to use.

Physical Properties Handling and Storage Process Chemistry

Procurement-Driven Application Scenarios for 1,3-Diethynylbenzene (1785-61-1) Based on Quantified Differentiation Evidence


Synthesis of Cross-Linked Polymer Networks for Low-k Dielectric Thin Films in Microelectronics

When developing low-k dielectric materials for integrated circuits, procure 1,3-diethynylbenzene (liquid, -3 °C Tm [1]) rather than 1,4-diethynylbenzene (solid, 96.5 °C Tm [1]). The meta-substitution pattern enables formation of high molecular weight, cross-linked poly(meta-diethynyl benzene) via iCVD at 12 nm/min, producing films with high thermal stability and low dielectric constant essential for reducing RC delay in advanced semiconductor nodes [2].

Fabrication of Void-Free, High-Temperature Polyimide Composites for Aerospace Structures

In the production of carbon fiber or glass fiber reinforced polyimide laminates requiring zero void content and service temperatures exceeding 300 °C, utilize diethynylbenzene as a reactive diluent [3]. The incorporation of diethynylbenzene reduces resin viscosity, enabling complete fiber wet-out and yielding void contents below 1% (vs. 20–40% for condensation polyimides), directly improving mechanical integrity and thermal stability as documented in U.S. Patent 4,098,767 [3].

Design of Discretely Emissive Chromophores or Cross-Linked Networks where Extended π-Conjugation is Undesirable

For applications requiring localized emission or cross-linked polymer architectures without extended π-conjugation (e.g., certain sensor materials, non-linear optical polymers), select 1,3-diethynylbenzene [4]. As demonstrated in poly(dithiafulvene) systems, polymers derived from 1,3-DEB exhibit no bathochromic shift in UV-Vis absorption, confirming that conjugation is confined to individual repeat units, a property unattainable with the para-isomer [4].

Microwave Spectroscopic Studies or Astrochemical Searches Relying on Rotational Transitions

When conducting microwave spectroscopy experiments or modeling astrochemical detection of diethynylbenzene isomers, procure 1,3-diethynylbenzene for its unique spectroscopic fingerprint [5]. The meta-isomer exhibits a non-zero dipole moment (µb = 0.6 D) and rotational constants (A=2710.9, B=911.0, C=681.8 MHz) that are readily distinguishable from the para-isomer (µ = 0 D; A=5714.7 MHz), enabling definitive identification via b-type transitions [5].

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